molecular formula C12H16N3NaO4S B15311671 Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate

Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B15311671
M. Wt: 321.33 g/mol
InChI Key: GWUMTTQBBFTNCA-UHFFFAOYSA-M
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Description

Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C12H17N3O4SNa. It is known for its applications in various scientific research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of tert-butyl carbamate with pyrrolidine derivatives under specific conditions. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C12H16N3NaO4S

Molecular Weight

321.33 g/mol

IUPAC Name

sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C12H17N3O4S.Na/c1-12(2,3)19-11(18)15-6-4-5-7(15)8-13-14-9(20-8)10(16)17;/h7H,4-6H2,1-3H3,(H,16,17);/q;+1/p-1

InChI Key

GWUMTTQBBFTNCA-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(S2)C(=O)[O-].[Na+]

Origin of Product

United States

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